2-Amino-5-methylhexane

Catalog No.
S661649
CAS No.
28292-43-5
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-methylhexane

CAS Number

28292-43-5

Product Name

2-Amino-5-methylhexane

IUPAC Name

5-methylhexan-2-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3

InChI Key

IZCBXLKODYZSDJ-UHFFFAOYSA-N

SMILES

CC(C)CCC(C)N

Synonyms

(±)-2-Amino-5-methylhexane; 1,4-Dimethylpentylamine; 5-Methyl-2-hexylamine; NSC 73708; dl-2-Amino-5-methylhexane;

Canonical SMILES

CC(C)CCC(C)N

-DMAA as a reference point:

1,3-DMAA has been investigated for its potential ergogenic (performance-enhancing) effects, particularly in the context of dietary supplements and sports nutrition products. However, research findings on its efficacy and safety are inconclusive and often contradictory. Some studies suggest potential benefits in terms of improving exercise performance, while others report no significant effects or even raise concerns about potential health risks [, ].

Limited research on 1,4-DMPA:

Due to its structural similarity to 1,3-DMAA, 1,4-DMPA has been identified in some analytical methods designed to detect 1,3-DMAA in various matrices, such as geranium plants and dietary supplements [, ]. However, there is currently no significant body of scientific research specifically focused on the properties or potential applications of 1,4-DMPA itself.

2-Amino-5-methylhexane, also known as 5-methylhexan-2-amine, is an aliphatic amine with the molecular formula C7H17NC_7H_{17}N and a molecular weight of approximately 115.22 g/mol. It has a density of 0.760 g/mL at 20 °C and a boiling point ranging from 128 to 129 °C. The compound is characterized by its amine functional group, which contributes to its reactivity and utility in various chemical processes .

This compound is often used as a chemical intermediate in the synthesis of pyridines and other nitrogen-containing heterocycles, making it significant in pharmaceutical applications . Its structure features a branched alkyl chain, which influences its physical properties and interactions with biological systems.

Typical for amines:

  • Alkylation: The amine group can react with alkyl halides to form more complex amines.
  • Acylation: It can react with acyl chlorides or anhydrides to form amides.
  • Transamination: This process involves the transfer of an amino group to a carbonyl compound, often facilitated by enzymes in biological systems.

These reactions highlight its versatility as a building block in organic synthesis and its potential use in drug development .

Various methods exist for synthesizing 2-amino-5-methylhexane:

  • Reductive Amination: This method involves the reaction of 5-methylhexanal with ammonia or an amine in the presence of reducing agents.
  • Alkylation of Ammonia: Starting from ammonia, this method uses alkyl halides to introduce the branched alkyl chain.
  • Transamination: Using suitable ketones or aldehydes with an existing amine can yield 2-amino-5-methylhexane through transamination reactions .

These methods provide flexibility depending on the desired scale and purity of the final product.

Unique Features2-Amino-5-methylhexaneAliphatic AminePharmaceuticals, SupplementsErgogenic properties1,4-DimethylpentylamineAliphatic AmineStimulant EffectsSimilar stimulant profile1-MethylhexanamineAliphatic AmineDietary SupplementsLess studied than others1,3-DimethylamylamineAliphatic AminePerformance EnhancerRegulatory scrutiny

Each of these compounds exhibits unique characteristics that differentiate them from one another while sharing commonalities due to their structural features.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

28292-43-5

General Manufacturing Information

2-Hexanamine, 5-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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